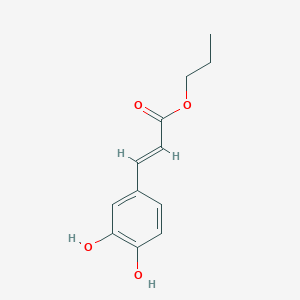

Propyl 3-(3,4-Dihydroxyphenyl)Acrylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

propyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H14O4/c1-2-7-16-12(15)6-4-9-3-5-10(13)11(14)8-9/h3-6,8,13-14H,2,7H2,1H3/b6-4+ |

InChI Key |

BPJXSLLUNRTWHM-GQCTYLIASA-N |

SMILES |

CCCOC(=O)C=CC1=CC(=C(C=C1)O)O |

Isomeric SMILES |

CCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O |

Canonical SMILES |

CCCOC(=O)C=CC1=CC(=C(C=C1)O)O |

Synonyms |

propyl caffeate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Propyl 3 3,4 Dihydroxyphenyl Acrylate

Established Synthetic Pathways for Propyl 3-(3,4-Dihydroxyphenyl)Acrylate

The synthesis of this compound can be achieved through several established routes. These pathways can be broadly categorized into direct esterification reactions, strategies involving the modification of precursors, and approaches guided by the principles of green chemistry.

Direct esterification is a fundamental and widely used method for synthesizing propyl caffeate. This approach involves the reaction of caffeic acid with propanol (B110389), typically in the presence of a catalyst to accelerate the reaction rate and improve yield.

One of the most common methods is the Fischer-Speier esterification . This reaction employs an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, in an excess of propanol which also serves as the solvent. The reaction is driven to completion by removing the water formed during the reaction. Another approach involves using acetyl chloride as a source for hydrogen chloride (HCl) in situ to catalyze the esterification. nih.gov

Alternatively, coupling agents can be employed to facilitate the esterification under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid group of caffeic acid, enabling it to react readily with propanol. nih.govmdpi.com This method is effective but requires the removal of the dicyclohexylurea byproduct.

| Method | Reagents | Catalyst | Typical Conditions | Ref. |

| Fischer-Speier Esterification | Caffeic Acid, Propanol | H₂SO₄ or HCl | Reflux | nih.gov |

| Coupling Agent Method | Caffeic Acid, Propanol | DCC/DMAP | Room Temperature | nih.govmdpi.com |

Synthesizing propyl caffeate is not limited to starting with caffeic acid. Alternative pathways begin with more readily available precursors like 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde), which are then chemically modified to build the acrylate (B77674) structure.

A prominent strategy is the Knoevenagel condensation . This method involves reacting 3,4-dihydroxybenzaldehyde with a malonic acid monoester. researchgate.netresearchgate.netnih.gov Specifically, propanol is first reacted with a suitable malonic acid derivative, such as Meldrum's acid, to form the propyl malonic acid monoester in situ. This intermediate then undergoes condensation with 3,4-dihydroxybenzaldehyde in the presence of a base (commonly a mixture of pyridine (B92270) and piperidine) to yield propyl caffeate. researchgate.netresearchgate.net This one-pot procedure is advantageous as it avoids the isolation of intermediates and can be more economical. researchgate.net

Another precursor modification strategy involves the use of a more reactive caffeic acid derivative. Caffeic acid can be converted to caffeoyl chloride by reacting it with an excess of a chlorinating agent like thionyl chloride (SOCl₂). mdpi.com The resulting acyl chloride is highly reactive and readily undergoes esterification with propanol in the presence of a base like pyridine to yield the final product. mdpi.com

Modern synthetic chemistry places a strong emphasis on environmentally friendly processes. For propyl caffeate synthesis, green chemistry approaches focus on using less hazardous solvents, recyclable catalysts, and milder reaction conditions.

Enzymatic synthesis represents a key green methodology. Lipases are widely used as biocatalysts for esterification reactions due to their high selectivity and ability to function under mild conditions. A novel chemoenzymatic route involves the lipase-catalyzed transesterification of a caffeic acid intermediate, such as methyl caffeate, with 1-propanol (B7761284). nih.gov This reaction can be performed in non-conventional media like ionic liquids, which can enhance enzyme stability and allow for catalyst recycling. nih.gov For instance, the transesterification of methyl caffeate with 1-propanol using Novozym 435 lipase (B570770) in the ionic liquid [Bmim][CF₃SO₃] has achieved yields as high as 98.5%. nih.gov

The use of deep eutectic solvents (DES) is another innovative green approach. A DES can be formed between choline (B1196258) chloride and caffeic acid itself, allowing caffeic acid to act as both a reactant and a component of the reaction medium. daneshyari.com This strategy eliminates the need for additional, often volatile and toxic, organic solvents. daneshyari.commdpi.com The esterification can then proceed within this medium, and the product can be easily separated by simple washing with water. daneshyari.com

| Green Approach | Key Components | Advantages | Yield | Ref. |

| Chemoenzymatic Synthesis | Methyl Caffeate, 1-Propanol, Lipase (Novozym 435), Ionic Liquid | High yield, Recyclable catalyst, Mild conditions | 98.5% | nih.gov |

| Deep Eutectic Solvents | Caffeic Acid, Choline Chloride, Propanol | Solvent-free, Easy work-up, Environmentally benign | Moderate | daneshyari.commdpi.com |

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment of this compound

Following synthesis, the precise identification and purity verification of this compound are imperative. This is accomplished using a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of propyl caffeate. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum , specific signals confirm the presence of all key structural components:

Aromatic Protons: The three protons on the 3,4-dihydroxyphenyl ring typically appear as a multiplet or as distinct doublets and double-doublets in the range of δ 6.7-7.1 ppm. researchgate.net

Vinylic Protons: The two protons on the acrylate double bond (α-H and β-H) are highly characteristic. They appear as two doublets, with a large coupling constant (J ≈ 15.9 Hz) indicating a trans (E) configuration. The α-proton (adjacent to the carbonyl group) is typically found upfield around δ 6.2-6.3 ppm, while the β-proton (adjacent to the aromatic ring) is downfield around δ 7.4-7.5 ppm. researchgate.net

Propyl Group Protons: The propyl chain gives rise to three distinct signals: a triplet for the terminal methyl group (-CH₃) around δ 0.9-1.0 ppm, a sextet for the central methylene (B1212753) group (-CH₂-) around δ 1.6-1.7 ppm, and a triplet for the methylene group attached to the ester oxygen (-O-CH₂-) further downfield around δ 4.1-4.2 ppm. researchgate.net

Phenolic Protons: The two hydroxyl (-OH) protons on the aromatic ring produce broad singlet signals, which can vary in chemical shift but are often observed around δ 9.1-9.6 ppm in a solvent like DMSO-d₆. researchgate.net

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom, including the ester carbonyl carbon (around δ 167 ppm), the vinylic carbons, and the distinct carbons of the aromatic ring and the propyl chain.

Mass spectrometry is essential for confirming the molecular weight and elemental formula of the synthesized compound. In a typical Electron Ionization Mass Spectrometry (EIMS) experiment, propyl caffeate would show a molecular ion peak [M]⁺ corresponding to its molecular weight (222.24 g/mol ).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₄O₄). This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing definitive confirmation of the compound's identity and purity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Spectroscopic techniques are indispensable for the structural characterization of this compound and its analogs. Infrared (IR) spectroscopy is particularly effective for identifying the principal functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated system of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of a compound like this compound is dominated by characteristic absorption bands corresponding to its key functional groups: the phenolic hydroxyl (-OH) groups, the ester carbonyl (C=O) group, the carbon-carbon double bonds (C=C) of the acrylate and the aromatic ring, and the C-O bonds of the ester. Analysis of a close homolog, (E)-isothis compound, reveals representative vibrational frequencies that can be extrapolated to the propyl ester. nih.gov

Key IR absorption bands for caffeic acid esters include strong, broad bands for O-H stretching of the hydrogen-bonded phenolic groups, typically observed in the 3300-3500 cm⁻¹ region. nih.govmdpi.com The C-H stretching of the alkyl and aromatic moieties appears around 2900-3000 cm⁻¹. nih.gov The most prominent peak is the C=O stretch of the α,β-unsaturated ester, which is typically found at a lower wavenumber (around 1675 cm⁻¹) due to conjugation. nih.govspectroscopyonline.com The spectrum also features characteristic peaks for C=C stretching from both the aromatic ring and the acrylate vinyl group in the 1500-1630 cm⁻¹ range. nih.govspectroscopyonline.com Finally, strong C-O stretching vibrations from the ester group are visible in the 1100-1300 cm⁻¹ region. spectroscopyonline.com

Table 1: Representative IR Absorption Bands for Isothis compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3464, 3310 | Phenolic -OH | O-H Stretch (Hydrogen-bonded) |

| 2973, 2926 | Alkyl C-H | C-H Stretch |

| 1675 | Ester C=O | C=O Stretch (Conjugated) |

| 1629, 1599, 1529 | C=C | C=C Stretch (Aromatic and Alkene) |

| 1276 | Ester C-O | C-O Stretch |

Data sourced from a study on the isopropyl homolog. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by strong absorptions in the ultraviolet region, arising from π → π* electronic transitions within its extended conjugated system. This system encompasses the 3,4-dihydroxyphenyl ring, the acrylate C=C double bond, and the carbonyl group. The presence of hydroxyl groups on the benzene (B151609) ring acts as auxochromes, typically causing a bathochromic (red) shift to longer wavelengths compared to an unsubstituted cinnamoyl system. The specific absorption maxima (λ_max) and molar absorptivity are influenced by the solvent polarity. Studies on related phenolic compounds and acrylates are used to understand these electronic transitions. science-softcon.deresearchgate.net

X-ray Crystallography in the Elucidation of this compound Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement, conformation, and intermolecular interactions of a crystalline solid. While specific crystallographic data for this compound is not widely published, extensive studies on its close homologs—methyl, isopropyl, and isopentyl esters of 3-(3,4-dihydroxyphenyl)acrylic acid (caffeic acid)—provide a clear and reliable model for its solid-state structure. nih.govnih.govnih.gov

These studies consistently show that the caffeate esters adopt an (E)-configuration about the C=C double bond. nih.govnih.gov The molecule is generally planar, with a small dihedral angle between the plane of the benzene ring and the acrylate side chain, which facilitates π-electron delocalization across the conjugated system. nih.govnih.gov

A key structural feature is the presence of an intramolecular hydrogen bond between the adjacent hydroxyl groups on the catechol ring. nih.govnih.gov In the crystal lattice, molecules are further stabilized and organized by intermolecular O-H···O hydrogen bonds. These interactions link the phenolic hydroxyl groups of one molecule to the carbonyl oxygen or hydroxyl oxygen of a neighboring molecule, often forming one-dimensional chains or dimeric structures. nih.govnih.gov

Table 2: Comparative Crystallographic Data of Caffeic Acid Ester Homologs

| Parameter | (E)-Methyl Caffeate nih.gov | (E)-Isopropyl Caffeate nih.gov | (E)-Isopentyl Caffeate nih.gov |

|---|---|---|---|

| Chemical Formula | C₁₀H₁₀O₄ | C₁₂H₁₄O₄ | C₁₄H₁₈O₄ |

| Crystal System | Triclinic | Triclinic | Triclinic |

| Space Group | P-1 | P-1 | P-1 |

| a (Å) | 5.129 | 5.8830 | 5.2790 |

| b (Å) | 9.969 | 9.644 | 10.244 |

| c (Å) | 10.586 | 11.428 | 13.834 |

| α (°) | 117.627 | 65.690 | 69.05 |

| β (°) | 97.924 | 89.370 | 80.11 |

| γ (°) | 94.322 | 81.018 | 78.79 |

| V (ų) | 468.9 | 582.6 | 681.0 |

Chemical Modifications and Analog Synthesis of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs with tailored properties. The primary targets for derivatization are the ester group, the phenolic hydroxyl groups, and the acrylate moiety.

Design and Synthesis of Ester Homologs and Analogs of this compound

The synthesis of ester homologs and analogs of this compound is most commonly achieved through the esterification of its parent carboxylic acid, caffeic acid. The Fischer esterification method, which involves reacting caffeic acid with an excess of the desired alcohol (e.g., propanol, isopropanol, methanol) in the presence of a strong acid catalyst like HCl or H₂SO₄, is a standard approach. nih.govnih.gov This method has been successfully used to produce a variety of simple alkyl esters.

The synthesis of more complex ester analogs, such as those with functionalized or aromatic alkyl chains, can also be accomplished using similar principles or by employing coupling agents. These modifications to the ester group can significantly alter the lipophilicity and steric profile of the molecule.

Table 3: Examples of Synthesized Caffeic Acid Ester Homologs and Analogs

| Ester Name | Alcohol Used for Synthesis |

|---|---|

| Methyl 3-(3,4-dihydroxyphenyl)acrylate nih.gov | Methanol (B129727) |

| Isothis compound nih.gov | 2-Propanol |

| Isopentyl 3-(3,4-dihydroxyphenyl)acrylate nih.gov | Isopentyl alcohol |

Derivatization at Phenolic Hydroxyl Groups of this compound

The two phenolic hydroxyl groups of the catechol moiety are reactive sites amenable to various chemical modifications, most commonly through electrophilic substitution reactions like alkylation and acylation. nih.gov These derivatizations are often performed to protect the hydroxyl groups or to modulate the compound's polarity and hydrogen-bonding capabilities.

A common derivatization is alkylation, such as allylation. For instance, the synthesis of (E)-3-(3,4-bis(allyloxy)phenyl)acrylic acid derivatives has been reported, which involves reacting the phenolic hydroxyls with allyl bromide in the presence of a base like potassium carbonate. mdpi.com This strategy can be applied to the propyl ester to yield its O,O-diallyl protected analog. Other alkylating agents can be used to introduce different groups. Acylation, using acyl chlorides or anhydrides, is another widely used technique to convert the hydroxyl groups into esters. researchgate.net These modifications effectively cap the phenolic groups, preventing them from participating in hydrogen bonding or acting as antioxidants.

Modifications to the Acrylate Moiety of this compound

The acrylate moiety contains a reactive α,β-unsaturated system, with the C=C double bond being a key site for chemical modification. This double bond can undergo a variety of addition reactions. More significantly, the acrylate functional group is a monomer that can participate in polymerization reactions.

The synthesis of polymers and hydrogels by incorporating DOPA (3,4-dihydroxyphenylalanine), a structurally related compound, into acrylate-based polymer backbones highlights the reactivity of this moiety. nih.gov For example, this compound could serve as a functional monomer in co-polymerization with other monomers, such as polyethylene (B3416737) glycol diacrylate, to form cross-linked hydrogels. nih.gov Furthermore, the acrylate group is utilized in UV-curable formulations, where photoinitiators trigger polymerization to form cross-linked films. mdpi.com This reactivity allows for the integration of the 3,4-dihydroxyphenyl functionality into larger macromolecular structures, creating materials with unique properties derived from the parent molecule.

Exploration of Biological Activities and Underlying Molecular Mechanisms of Propyl 3 3,4 Dihydroxyphenyl Acrylate

Mechanisms of Antioxidant Activity of Propyl 3-(3,4-Dihydroxyphenyl)Acrylate

The antioxidant capabilities of this compound are multifaceted, involving direct interaction with reactive oxygen species (ROS) and the modulation of endogenous cellular defense systems. These mechanisms collectively contribute to the mitigation of oxidative stress, a pathological process implicated in numerous diseases.

This compound's primary antioxidant action stems from its ability to directly scavenge free radicals. The compound's 3,4-dihydroxy-phenolic structure allows it to donate hydrogen atoms to neutralize highly reactive radicals, thereby terminating damaging chain reactions. The stability of the resulting phenoxyl radical is a key feature of its potent scavenging activity.

The free radical scavenging efficacy of this and related phenolic compounds is quantified using several established in vitro spectrophotometric assays. mdpi.com These methods measure the ability of an antioxidant to reduce or decolorize a stable radical solution, with the degree of color change being proportional to the antioxidant capacity. Common assays include the DPPH, ABTS, and ORAC methods. researchgate.netresearchgate.net

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method uses the stable free radical DPPH, which has a deep violet color in solution. mdpi.com When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the solution to turn yellow. The change in absorbance is measured to determine the scavenging activity. mdpi.comnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. semanticscholar.org The resulting blue-green radical solution is decolorized in the presence of hydrogen-donating antioxidants. nih.govsemanticscholar.org This assay is applicable to both hydrophilic and lipophilic antioxidants.

ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals. The decay of fluorescence is monitored, and the antioxidant capacity is quantified by comparing the protection conferred by the test compound to that of a standard, typically Trolox, a water-soluble vitamin E analog. nih.gov

Table 1: Common Assays for Quantifying Free Radical Scavenging Activity

| Assay Name | Principle | Measured Outcome | Standard Reference |

|---|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | A stable free radical is reduced by an antioxidant, leading to a color change. mdpi.com | Decrease in absorbance at ~517 nm. | Trolox, BHA, BHT nih.gov |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | An antioxidant neutralizes the pre-formed ABTS radical cation, causing decolorization. semanticscholar.org | Decrease in absorbance at ~734 nm. | Trolox nih.gov |

| ORAC (Oxygen Radical Absorbance Capacity) | An antioxidant competes with a fluorescent probe for peroxyl radicals, preventing fluorescence decay. nih.gov | Area under the fluorescence decay curve. | Trolox nih.gov |

Beyond direct radical scavenging, this compound can exert its antioxidant effects by modulating the activity of the cell's own defense machinery. This includes a group of crucial antioxidant enzymes that detoxify reactive oxygen species. nih.govresearchgate.net The principal enzymes in this system are Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). researchgate.netnih.gov

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.gov This is a critical first step in detoxifying ROS generated during metabolic processes.

Catalase (CAT): Catalase is primarily located in peroxisomes and is responsible for the decomposition of hydrogen peroxide into water and oxygen. researchgate.net It has a very high turnover rate, allowing it to neutralize millions of hydrogen peroxide molecules per second.

Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor. nih.govresearchgate.net This action is vital for protecting cell membranes from lipid peroxidation.

Studies on related phenolic compounds suggest they can enhance the expression and activity of these enzymes, thereby bolstering the cell's intrinsic capacity to handle oxidative stress.

A key mechanism for cellular protection against oxidative stress is the activation of the Nrf2-ARE signaling pathway. nih.gov Nrf2 is a transcription factor that, under normal conditions, is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). mdpi.com

When cells are exposed to oxidative or electrophilic stress, or to activators like certain phenolic compounds, Nrf2 is released from Keap1. mdpi.comgoogle.com The liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. nih.gov This binding initiates the transcription of a suite of antioxidant and detoxification enzymes, including:

Heme Oxygenase-1 (HO-1): An inducible enzyme that catabolizes heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide. mdpi.com Upregulation of HO-1 is a hallmark of the Nrf2-mediated antioxidant response. nih.gov

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): An enzyme that detoxifies quinones and other electrophilic compounds, preventing them from participating in redox cycling and ROS production. nih.gov

Glutathione S-Transferases (GSTs): A family of enzymes involved in the conjugation of glutathione to a wide variety of toxins, facilitating their detoxification and excretion. nih.gov

The ability of caffeic acid derivatives to act as electrophiles allows them to react with Keap1, prompting the release and activation of Nrf2. This makes the Nrf2-ARE pathway a critical target for the indirect antioxidant activity of this compound. google.com

Lipid peroxidation is a destructive chain reaction where free radicals attack polyunsaturated fatty acids in cell membranes, leading to cellular damage and the production of toxic byproducts. woongbee.com One of the major and most studied of these byproducts is malondialdehyde (MDA). woongbee.comdojindo.com The concentration of MDA is widely used as a biomarker to quantify the extent of lipid peroxidation-induced oxidative stress. mybiosource.com

This compound can inhibit lipid peroxidation through two primary mechanisms:

Breaking the Chain Reaction: By scavenging peroxyl radicals, the compound can terminate the propagation phase of lipid peroxidation, thus protecting the integrity of lipid membranes. Studies on the parent compound, caffeic acid, have demonstrated its ability to suppress the formation of conjugated diene hydroperoxides, the initial products of lipid peroxidation. nih.gov

Reducing MDA Formation: Consequently, by halting the peroxidation cascade, the compound reduces the formation of downstream toxic aldehydes like MDA. The level of MDA in cells or tissues can be measured using methods such as the Thiobarbituric Acid Reactive Substances (TBARS) assay, which relies on the reaction of MDA with thiobarbituric acid (TBA) to produce a colored product. mybiosource.comabcam.com

Table 2: Methods for Assessing Inhibition of Lipid Peroxidation

| Method | Analyte Measured | Principle |

|---|---|---|

| TBARS Assay | Malondialdehyde (MDA) and other thiobarbituric acid reactive substances. mybiosource.com | Reaction with thiobarbituric acid (TBA) under acidic conditions and heat produces a chromophore measured at ~532 nm. mybiosource.com |

| MDA-Specific Assays | Malondialdehyde (MDA). woongbee.comabcam.com | Reaction with specific chromogenic reagents (e.g., N-methyl-2-phenylindole) to form a stable dye measured at a specific wavelength (e.g., 586 nm or 695 nm). woongbee.comabcam.com |

| Conjugated Diene Measurement | Conjugated diene hydroperoxides. nih.gov | Direct measurement of the primary products of lipid peroxidation by UV spectroscopy at ~234 nm. nih.gov |

Anti-inflammatory Action of this compound and Associated Cellular Pathways

Inflammation and oxidative stress are intricately linked processes. The anti-inflammatory properties of this compound are largely mediated by its ability to interfere with key pro-inflammatory signaling cascades.

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response. nih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by binding to inhibitory proteins known as Inhibitors of κB (IκB), with IκBα being a primary example. nih.gov

Upon stimulation by pro-inflammatory signals (such as cytokines or bacterial products), the IκB kinase (IKK) complex becomes activated. IKKβ, a key component of this complex, phosphorylates IκBα on specific serine residues (Ser32 and Ser36). nih.gov This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus. nih.gov Once in the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Research on caffeic acid derivatives has shown they can suppress the activation of the NF-κB pathway. nih.gov This inhibitory action is often achieved by preventing the phosphorylation and subsequent degradation of IκBα. By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound can effectively block the downstream transcriptional activity of NF-κB, leading to a potent anti-inflammatory effect.

Inhibition of Pro-inflammatory Enzyme Activities (e.g., Cyclooxygenase, Lipoxygenase)

This compound and its related derivatives have demonstrated the ability to inhibit key enzymes involved in the inflammatory cascade. Specifically, lipophilic derivatives of caffeic acid have been shown to inhibit both 5-lipoxygenase and 15-lipoxygenase at micromolar concentrations. nih.gov This inhibition is characterized as uncompetitive, dose-dependent, and reversible. nih.gov Lipoxygenase inhibitors, such as phenidone (B1221376) and its derivatives, have been found to decrease the expression of adhesion molecules on endothelial cells, which is a critical step in the inflammatory response. nih.gov This suggests that by impeding lipoxygenase activity, this compound can potentially mitigate inflammatory processes.

Modulation of Pro-inflammatory Cytokine and Mediator Production (e.g., TNF-α, IL-6, Nitric Oxide, Prostaglandin E2)

The anti-inflammatory properties of this compound extend to its ability to modulate the production of various pro-inflammatory cytokines and mediators. Caffeate esters, a class to which this compound belongs, have been reported to inhibit the production of nitric oxide induced by lipopolysaccharides. nih.gov Furthermore, the activation of the PI3K-Akt pathway, which can be influenced by compounds like this compound, plays a role in limiting the lipopolysaccharide-induced expression of tumor necrosis factor-alpha (TNF-α) in monocytic cells. nih.gov Inhibition of the PI3K-Akt pathway has been shown to enhance the LPS-induced activation of several mitogen-activated protein kinase (MAPK) pathways, ultimately leading to an increased expression of inflammatory mediators. nih.gov This indicates that by modulating this pathway, this compound can contribute to the control of inflammatory responses.

Anticancer and Antiproliferative Effects of this compound

This compound has shown significant promise as an anticancer and antiproliferative agent, acting through multiple molecular pathways to induce cancer cell death and inhibit tumor growth.

Induction of Apoptosis in Cancer Cell Lines and Associated Molecular Pathways (e.g., Caspase Activation, Bcl-2 Family Modulation)

A key mechanism of the anticancer activity of this compound and its derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. Derivatives of caffeic acid have been observed to induce apoptosis in breast cancer cells. nih.gov This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. bue.edu.eg Specifically, treatment with a caffeic acid derivative led to the upregulation of caspase-3 and Bax expression, while downregulating the anti-apoptotic protein Bcl-2 in breast cancer cells. nih.gov The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial in determining a cell's fate. nih.govmdpi.com The activation of caspase-3 is a critical step in the apoptotic cascade, and its induction has been observed in various cancer cell lines following treatment with apoptosis-inducing agents. nih.govnih.gov

Below is a table summarizing the effects of a caffeic acid derivative on key apoptotic proteins in breast cancer cells:

| Protein | Effect of Treatment | Role in Apoptosis |

| Caspase-3 | Upregulation nih.gov | Executioner caspase, key mediator of apoptosis. nih.govnih.gov |

| Bax | Upregulation nih.gov | Pro-apoptotic protein, promotes cell death. nih.gov |

| Bcl-2 | Downregulation nih.gov | Anti-apoptotic protein, inhibits cell death. nih.govmdpi.com |

Cell Cycle Arrest Mechanisms in Cancer Cell Proliferation

In addition to inducing apoptosis, this compound and related compounds can inhibit cancer cell proliferation by causing cell cycle arrest. Some studies on related polyphenolic compounds have shown the ability to arrest the cell cycle at specific phases, thereby preventing cancer cells from dividing and multiplying. nih.govnih.gov For instance, a study on a novel phytochemical, poly[3-(3,4-dihydroxyphenyl)glyceric acid], demonstrated that it caused G1 arrest in prostate cancer cells by modulating the expression of cell cycle regulators. researchgate.net This arrest is often associated with an increase in the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27. researchgate.net Cell cycle arrest is a crucial mechanism for controlling cancer cell proliferation, and various therapeutic agents target this process. mdpi.comnih.gov

Inhibition of Angiogenesis and Metastasis in Pre-clinical Models

The ability of a tumor to grow and spread is heavily dependent on angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites. mdpi.com this compound and its derivatives have shown potential in inhibiting these critical processes. Caffeic acid and its derivative, CADPE, have been found to suppress tumor angiogenesis by blocking the STAT3-mediated expression of vascular endothelial growth factor (VEGF), a key angiogenic inducer. nih.gov In preclinical models, these compounds retarded tumor growth and suppressed vascularization. nih.gov Endogenous inhibitors of angiogenesis, some of which are derived from the extracellular matrix, play a crucial role in preventing tumor progression. nih.gov The inhibition of angiogenesis can lead to the cessation of tumor growth due to a lack of nutrients and oxygen. mdpi.com

Modulation of Key Signaling Pathways (e.g., MAPK, PI3K/Akt, STAT3, FAK)

The anticancer effects of this compound are orchestrated through the modulation of several key signaling pathways that are often dysregulated in cancer.

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to decreased cancer cell growth. nih.gov The activation of this pathway can limit the expression of inflammatory mediators, while its inhibition can enhance the effects of certain cancer therapies. nih.gov

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when activated, promotes the development and progression of various cancers. nih.gov Inhibition of STAT3 activity by compounds like caffeic acid derivatives can lead to the downregulation of angiogenic factors like VEGF. nih.gov

FAK Pathway: Focal adhesion kinase (FAK) is involved in cell adhesion, migration, and survival. nih.gov The inhibition of FAK can disrupt these processes and has been shown to be a negative regulator of the Hippo pathway, which is involved in controlling cell proliferation. nih.gov Canstatin, an angiogenesis inhibitor, has been shown to inhibit the phosphorylation of FAK. nih.gov

The modulation of these interconnected signaling pathways highlights the multi-targeted anticancer potential of this compound.

Antimicrobial and Antifungal Research on this compound

The antimicrobial potential of caffeic acid esters has been noted in various studies. Research into this compound and its closely related analogues suggests a range of activities against both bacterial and fungal pathogens.

While direct studies on the antibacterial mechanism of this compound are limited, research on the closely related compound Caffeic Acid Phenethyl Ester (CAPE) provides significant insights. The antibacterial action of CAPE is believed to stem, at least in part, from its ability to disrupt the bacterial plasma membrane. jmolbiochem.comresearchgate.net This mechanism appears to be more effective against Gram-positive bacteria, with studies showing that CAPE significantly inhibits their growth, while having a much slighter effect on most Gram-negative bacteria. jmolbiochem.comresearchgate.net

Continuous treatment with CAPE for several hours has been shown to cause an irreversible, bactericidal effect on Gram-positive bacteria, whereas shorter exposure times result in a reversible, bacteriostatic effect. jmolbiochem.comresearchgate.net The disruption of the cell membrane leads to the escape of cellular components and ultimately, bacterial death. researchgate.net The general mechanism for propolis, from which CAPE is derived, is thought to involve the disorganization of the cytoplasmic membrane and cell wall, leading to partial bacteriolysis. nih.gov

This compound has demonstrated direct antifungal properties. A study evaluating a series of caffeic acid esters found that propyl caffeate exhibited inhibitory activity against several species of Candida, including C. albicans, C. tropicalis, and C. krusei, with a minimal inhibitory concentration (MIC) of 1024 µg/mL. humanjournals.com In the same study, methyl caffeate was the most potent of the series, while the longer-chain butyl caffeate showed no activity, suggesting a structure-activity relationship dependent on the alkyl chain length. humanjournals.com

Beyond inhibiting planktonic growth, caffeic acid esters show potential in combating biofilms, which are structured communities of microorganisms that exhibit increased resistance to antimicrobial agents. Caffeic acid esters have been found to inhibit biofilm formation by Candida albicans. researchgate.net The related compound, CAPE, has also been shown to inhibit the formation of biofilms by the cariogenic bacterium Streptococcus mutans and to reduce the metabolic activity in mature biofilms. nih.govnih.gov Furthermore, CAPE demonstrates a dose-dependent inhibitory effect on biofilm formation in several Candida species, including C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis. nih.gov One proposed antifungal mechanism for CAPE involves the chelation of iron, leading to intracellular iron starvation for the fungal cells. mdpi.com

Enzyme Inhibition Studies of this compound

The phenolic structure of this compound makes it a candidate for interaction with various enzymes, potentially modulating their activity.

Angiotensin-converting enzyme (ACE) is a key enzyme in the regulation of blood pressure. nih.govnih.gov At present, there is a lack of specific research in the available scientific literature investigating the direct inhibitory effects of this compound on angiotensin-converting enzyme.

Xanthine Oxidase Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the production of uric acid; its inhibition is a key strategy for treating gout. nih.gov Research on a series of alkyl caffeates demonstrated that they are effective in inhibiting uric acid formation. A clear structure-activity relationship was observed, where the inhibitory activity increased with the lengthening of the alkyl chain from C1 to C10. This indicates that this compound (a C3 ester) possesses inhibitory activity against this enzyme.

Tyrosinase Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis and enzymatic browning. nih.govmdpi.com While caffeic acid itself is often a substrate for tyrosinase, its derivatives can act as inhibitors. mdpi.com The inhibitory potential of propyl caffeate can be inferred from studies on analogous compounds. For instance, propyl gallate, another phenolic ester, is a potent reversible and mixed-type inhibitor of mushroom tyrosinase, with an IC50 value of 0.685 mM for its diphenolase activity. nih.gov The inhibition constants (Kᵢ and Kᵢs) for propyl gallate were determined to be 0.661 mM and 2.135 mM, respectively. nih.gov The inhibitory mechanism of many phenolic compounds involves their ability to chelate the copper ions within the enzyme's active site. nih.gov

α-Glucosidase is an enzyme located in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Its inhibition can help manage postprandial hyperglycemia, a key aspect of type 2 diabetes management. nih.gov However, studies specifically evaluating the α-glucosidase inhibitory activity of this compound are not prominent in the current scientific literature.

Data Tables

Table 1: Antifungal Activity of Alkyl Caffeates against Candida Species

| Compound | Alkyl Chain | MIC (µg/mL) humanjournals.com |

|---|---|---|

| Methyl Caffeate | C1 | 512 |

| Ethyl Caffeate | C2 | 1024 |

| Propyl Caffeate | C3 | 1024 |

| Isopropyl Caffeate | C3 (branched) | 1024 |

| Butyl Caffeate | C4 | >1024 (Inactive) |

Minimal Inhibitory Concentration (MIC) against C. albicans, C. tropicalis, and C. krusei.

Table 2: Enzyme Inhibition by Propyl Caffeate Analogues

| Enzyme | Inhibitor | IC50 | Inhibition Type | Source |

|---|---|---|---|---|

| Tyrosinase | Propyl Gallate | 0.685 mM | Reversible, Mixed-Type | nih.gov |

| Xanthine Oxidase | Alkyl Caffeates | Activity increases with alkyl chain length | Not specified |

Data for propyl gallate is provided as a close structural analogue to propyl caffeate.

Neuroprotective and Cardioprotective Research Perspectives for this compound

This compound, also known as propyl caffeate, is a subject of growing interest in scientific research due to its potential biological activities. As a derivative of caffeic acid, it belongs to the class of hydroxycinnamic acids, which are known for a variety of effects. This article explores the research perspectives on its neuroprotective and cardioprotective capabilities, focusing on its influence on oxidative stress, vascular physiology, and the renin-angiotensin-aldosterone system.

Amelioration of Oxidative Stress-Induced Neuronal Damage

Oxidative stress is a key factor in the development of progressive neurodegenerative diseases like Alzheimer's. nih.gov It is characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This can lead to neuronal damage and apoptosis (cell death). nih.govnih.gov

Research on compounds structurally similar to this compound, such as caffeic acid phenethyl ester (CAPE), has shed light on potential neuroprotective mechanisms. nih.govnih.gov Studies have shown that CAPE can protect neurons from damage induced by oxidative stress. nih.gov For instance, in a mouse model of Alzheimer's disease, CAPE administration counteracted oxidative stress by inducing the Nrf2 and heme oxygenase-1 (HO-1) pathway, which is a primary regulator of the antioxidant response. nih.gov This action helped to reduce neuronal apoptosis and inflammation, ultimately improving learning and memory. nih.gov

Furthermore, research on traumatic brain injury (TBI) has indicated that CAPE can attenuate the generation of ROS and subsequent neuronal death. nih.gov In vitro studies using primary mouse brain cortical neurons showed that CAPE mitigated the harmful effects of fibrinogen, a protein that can increase ROS production and neuronal damage after a TBI. nih.gov These findings suggest that the antioxidant properties of caffeic acid derivatives could be a promising avenue for protecting against neuronal damage seen in various neurological conditions. nih.gov

| Compound | Model | Key Findings | Potential Mechanism | Reference |

|---|---|---|---|---|

| Caffeic Acid Phenethyl Ester (CAPE) | Mouse model of Alzheimer's Disease | Counteracted oxidative stress, reduced neuronal apoptosis and neuroinflammation, improved learning and memory. | Induction of Nrf2 and heme oxygenase-1 (HO-1) via modulation of glycogen (B147801) synthase kinase 3β. | nih.gov |

| Caffeic Acid Phenethyl Ester (CAPE) | In vitro (cortical neurons) and in vivo (TBI mouse model) | Attenuated fibrinogen-induced ROS generation and neuronal death; improved cognitive function. | Inhibition of NF-κB, protection against oxidative damage. | nih.gov |

Modulation of Vascular Physiology and Vasorelaxant Activity

The cardiovascular system is another area where this compound and related compounds have shown potential. The ability of these substances to relax blood vessels, known as vasorelaxant activity, is of particular interest for blood pressure regulation. nih.gov

Research has demonstrated that caffeic acid and its derivatives, including propyl caffeate, possess vasorelaxant properties. nih.gov These effects are primarily mediated through actions on both the endothelial cells lining the blood vessels and the vascular smooth muscle cells. nih.govresearchgate.net One of the key mechanisms is the increased secretion of nitric oxide (NO) from the endothelium. nih.govnih.gov NO is a potent vasodilator that activates the cyclic guanosine (B1672433) monophosphate (cGMP) pathway in vascular smooth muscle, leading to relaxation. nih.govmdpi.com

In studies using porcine coronary arteries, the vasorelaxant effect of caffeic acid was significantly reduced when the endothelium was removed or when an NO synthase blocker was used, highlighting the importance of the endothelial NO-cGMP pathway. nih.gov In addition to the NO pathway, other proposed mechanisms for vasorelaxation by caffeic acid derivatives include the modulation of calcium and potassium channels and adrenergic receptors. nih.govresearchgate.net In-vitro studies comparing various caffeic acid derivatives found that propyl caffeate exhibited a higher vasorelaxant activity than caffeic acid phenethyl ester. nih.gov

| Compound Group | Primary Site of Action | Proposed Molecular Mechanism | Reference |

|---|---|---|---|

| Caffeic Acid and its derivatives (including Propyl Caffeate) | Endothelial and Vascular Smooth Muscle Cells | Increased endothelial nitric oxide (NO) secretion, leading to activation of the cGMP pathway. | nih.gov |

| Caffeic Acid and its derivatives | Vascular Smooth Muscle Cells | Modulation of calcium and potassium channels. | nih.govresearchgate.net |

| Caffeic Acid and its derivatives | Vascular Smooth Muscle Cells | Modulation of adrenergic receptors. | nih.govresearchgate.net |

Influence on Renin-Angiotensin-Aldosterone Axis in Research Models

The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. nih.govyoutube.com It plays a significant role in the pathophysiology of hypertension and other cardiovascular diseases. nih.govmdpi.com The system is initiated by the release of renin, which leads to the production of angiotensin II and subsequently aldosterone (B195564). youtube.com Angiotensin II is a powerful vasoconstrictor, and aldosterone promotes sodium and water retention, both of which increase blood pressure. mdpi.comyoutube.com

Research into the antihypertensive effects of caffeic acid and its derivatives has explored their ability to modulate the RAAS. nih.gov A significant finding from one study was that a caffeic acid derivative containing an n-propyl (n-Pr) moiety, which corresponds to this compound, was identified as the most potent modulator of aldosterone production among all the derivatives tested. nih.gov This suggests a direct influence on a key component of the RAAS.

The same study also investigated the inhibition of renin and angiotensin-converting enzyme (ACE), two other critical enzymes in the RAAS cascade. nih.gov While other derivatives showed stronger inhibition of renin and ACE, the pronounced effect of the propyl derivative on aldosterone highlights a potentially unique mechanism of action within this class of compounds for regulating the RAAS. nih.gov This multi-target modulation of the RAAS by caffeic acid derivatives presents a promising area for further research into their potential cardiovascular benefits. nih.gov

| Compound | Target | Observed Effect in Research Models | Reference |

|---|---|---|---|

| Caffeic acid derivative with n-Pr moiety (Propyl Caffeate) | Aldosterone Production | Identified as the strongest modulator of aldosterone production among the tested derivatives. | nih.gov |

| Caffeic Acid | Renin Inhibition | Demonstrated the weakest renin inhibition among the assayed compounds (IC50=5704µM). | nih.gov |

| Caffeic Acid Derivatives | Angiotensin-Converting Enzyme (ACE) Inhibition | Some derivatives exhibited strong ACE inhibition. | nih.gov |

Structure Activity Relationship Sar and Computational Studies of Propyl 3 3,4 Dihydroxyphenyl Acrylate and Its Analogs

Systematic Elucidation of Structural Determinants for Biological Activity

The length of the alkyl chain in caffeic acid esters plays a pivotal role in modulating their biological activities, primarily by influencing their lipophilicity. researchgate.netrsc.org This, in turn, affects their ability to traverse cell membranes and interact with intracellular targets. An increase in the length of the alkyl chain generally leads to enhanced lipophilicity. researchgate.net

Studies have shown that the biological efficacy of caffeic acid esters does not always correlate linearly with the alkyl chain length, suggesting the existence of an optimal length for specific activities. For instance, in the context of anti-inflammatory activity, the inhibitory effect of caffeic acid derivatives on nitric oxide (NO) production in macrophages was found to be dependent on the length and size of the alkyl moiety, with undecyl caffeate exhibiting the most potent inhibition. nih.gov This indicates that the connection between caffeic acid and the alkyl chain is critical for this particular activity. nih.gov

In terms of anticancer activity, some studies on caffeic acid phenethyl ester (CAPE) derivatives have indicated that an increase in the alkyl chain length can lead to enhanced anticancer effects up to a certain point. nih.gov For example, in one study, the anticancer activity of certain CAPE derivatives increased with a longer alkyl chain, but further extension of the chain did not result in a corresponding increase in activity. nih.gov Similarly, long-chain caffeates have demonstrated significant inhibitory effects on the growth of various cancer cell lines, including breast, lung, colon, and central nervous system cancers. acs.org

The antioxidant activity of alkyl caffeates also exhibits a dependence on the alkyl chain length, often referred to as a "cut-off" effect. rsc.org While shorter-chain esters can be effective, some studies have found that butyl and dodecyl caffeate show maximum antioxidant activity in oil or emulsion systems. rsc.org This highlights that the optimal alkyl chain length can vary depending on the specific biological activity and the experimental system being studied.

The 3,4-dihydroxyphenyl group, or catechol moiety, is a cornerstone of the biological activity of propyl caffeate and its analogs, particularly their antioxidant properties. researchgate.netresearchgate.netnih.gov The two adjacent hydroxyl groups on the aromatic ring are critical for the free radical scavenging activity of these compounds. researchgate.net They can donate hydrogen atoms to stabilize free radicals, and the resulting phenoxyl radical is stabilized by resonance. researchgate.netrasayanjournal.co.in

The antioxidant activity is significantly dominated by the catechol moiety. researchgate.net Studies have shown that the radical scavenging activity of caffeic acid analogs increases with the number of hydroxyl groups or the presence of the catechol moiety. researchgate.net Conversely, methylation or removal of one of the hydroxyl groups on the catechol ring can abolish the free radical scavenging ability. nih.gov

The position of the hydroxyl groups is also crucial. The 3,4-dihydroxy substitution pattern is considered optimal for antioxidant activity. DFT (Density Functional Theory) calculations have revealed the presence of an intramolecular hydrogen bond between the 3-OH and 4-OH groups, which makes the 4-OH group more favorable for trapping free radicals. mdpi.com

Beyond antioxidant activity, the catechol group is also implicated in other biological effects. For instance, in the context of skin sensitization, the catechol moiety can be oxidized to a reactive o-quinone, which can then react with proteins. tandfonline.com

The α,β-unsaturated ester linkage is another critical structural feature that contributes to the biological profile of propyl caffeate. This conjugated system, which includes the double bond between the α and β carbons and the ester group, plays a significant role in the molecule's reactivity and interaction with biological targets. nih.govnih.govnih.govwikipedia.orglibretexts.org

This electrophilic moiety can act as a Michael acceptor, enabling it to react with nucleophilic groups in proteins, such as the thiol groups of cysteine residues. tandfonline.comnih.gov This covalent interaction can lead to the modulation of various cellular processes. For instance, the α,β-unsaturated carbonyl system is essential for the oxidation of the Keap1 protein, leading to the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses. nih.gov

The presence of the double bond in the side chain also contributes to the stability of the phenoxyl radical formed during antioxidant activity. rasayanjournal.co.innih.gov The extended conjugation allows for the delocalization of the unpaired electron, making the radical more stable and the parent molecule a more effective antioxidant. nih.gov

Furthermore, the ester linkage itself, in conjunction with the α,β-unsaturated system, is important for certain biological activities. Studies have shown that both the catechol moiety and the α,β-unsaturated ester group are essential structural features for preventing the binding of the transcription factor NF-κB to its DNA target. nih.gov The replacement of the ester group with an amide can alter the biological activity, highlighting the importance of the specific nature of this linkage. researchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis of Propyl 3-(3,4-Dihydroxyphenyl)Acrylate

Computational methods, particularly molecular docking, provide valuable insights into how this compound and its analogs interact with biological macromolecules at the molecular level. These in silico techniques allow for the prediction of binding affinities and the identification of key interaction modes, which can guide the design of more potent and selective compounds.

Molecular docking simulations are employed to predict the binding affinity of a ligand, such as propyl caffeate, to the active site of a target protein. medium.comnih.govnih.govbiorxiv.org This binding affinity is often expressed as a docking score or binding free energy, with lower values typically indicating a more favorable interaction. nih.gov

Caffeic acid and its esters have been shown to interact with a variety of biomolecules, including enzymes like cyclooxygenases (COX) and transcription factors such as NF-κB. acs.orgnih.govmdpi.comnih.govscispace.comresearchgate.netresearchgate.netnih.govnih.gov For instance, in silico studies have investigated the potential of caffeic acid to inhibit COX-2, an enzyme involved in inflammation. researchgate.net These studies predict the binding energy of the interaction, providing a quantitative measure of the potential inhibitory activity. researchgate.net

In a study on caffeic acid and its analogues with the transient receptor potential vanilloid 3 (TRPV3) channel, a target for inflammatory and infectious skin diseases, the half-maximal inhibitory concentration (IC50) values were determined. nih.gov Caffeic acid exhibited an IC50 value of 102.1 ± 19.7 μM, while caffeic acid phenethyl ester (CAPE) had an IC50 of 276.7 ± 41.9 μM. nih.gov Such data, derived from experimental and computational approaches, are crucial for ranking the potency of different analogs.

The binding affinity of a ligand is influenced by its structural features. For example, the hydrophobicity conferred by the alkyl chain can impact how well the molecule fits into the binding pocket of a target protein. nih.gov

Beyond predicting binding affinities, molecular docking can elucidate the specific interactions between a ligand and the amino acid residues within the binding site of a target protein. mdpi.comnih.govmdpi.comnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, in the interaction of caffeic acid with the TRPV3 channel, molecular docking revealed a putative binding pocket formed by the pore-loop and the S6 segment. nih.gov Key amino acid residues involved in the interaction were identified, including Threonine 636 (T636) and Isoleucine 637 (I637), which form hydrogen bonds with the ligand. nih.gov Mutation of these residues was shown to significantly reduce the inhibitory effect of caffeic acid, confirming their importance in the binding interaction. nih.gov

Similarly, the interaction of polyphenols like chlorogenic acid with proteins such as myofibrillar protein has been shown to involve hydrogen bonding with specific amino acid residues like asparagine, aspartic acid, serine, threonine, and lysine. mdpi.com The catechol moiety of propyl caffeate, with its hydroxyl groups, is a prime candidate for forming hydrogen bonds with polar amino acid residues in a protein's binding site.

The α,β-unsaturated carbonyl system can also be involved in specific interactions. As a Michael acceptor, it can form covalent bonds with nucleophilic residues like cysteine, leading to irreversible inhibition of the target protein. tandfonline.com

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is a powerful tool for predicting various molecular properties, including electronic properties, which are key to understanding the reactivity and biological activity of compounds like this compound.

Research on caffeic acid and its esters, such as the phenethyl ester (CAPE), provides significant insights into the electronic properties that can be extrapolated to the propyl ester. DFT calculations, often using the B3LYP hybrid functional, have been employed to analyze the structural, electronic, and vibrational properties of these molecules. tandfonline.comresearchgate.net For instance, a complete conformational analysis of caffeic acid using DFT revealed eight stable conformers, all of which are planar. rsc.orgrsc.org This planarity is considered important for the biological and pharmacological activity of hydroxycinnamic acids. rsc.orgrsc.org

The electronic properties are largely governed by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are critical parameters. For example, in a study of 3,4-dihydroxyphenyl-thiazole-coumarin hybrids, a higher HOMO-LUMO gap was associated with greater stability and potentially significant antioxidant activity. mdpi.com In the case of caffeic acid derivatives, the HOMO is typically delocalized over the catechol (3,4-dihydroxyphenyl) moiety, which acts as the primary electron-donating group, a key feature for their antioxidant properties. nih.govtandfonline.com The LUMO, conversely, is often distributed over the acrylic acid or ester portion of the molecule. nih.gov

The number and position of hydroxyl groups on the phenyl ring are determining factors for the antioxidant activity of these compounds. tandfonline.com The catechol group in this compound is essential for its free radical scavenging capabilities. DFT calculations have shown that the antioxidant effect of CAPE is potent against various free radicals, with the spatial structure and the propensity of radicals to accept electrons playing a significant role. tandfonline.com

Table 1: Calculated Spectroscopic Parameters for Caffeic Acid Conformers Theoretical computations were carried out at the B3LYP-GD3/6-311++G(d, p) level of theory.

| Conformer | Rotational Constants (MHz) | Electric Dipole Moment Components (D) | Relative Energies (cm⁻¹) | Gibbs Energies (cm⁻¹) |

| I | A = 1459.7, B = 452.1, C = 346.0 | μa = 1.0, μb = 1.8, μc = 0.0 | 0 | 0 |

| II | A = 1461.3, B = 447.8, C = 343.9 | μa = 1.0, μb = 4.1, μc = 0.0 | 12 | 19 |

| III | A = 2026.4, B = 371.3, C = 314.1 | μa = 3.6, μb = 1.3, μc = 0.0 | 100 | 115 |

| IV | A = 2033.4, B = 368.6, C = 312.2 | μa = 4.0, μb = 3.3, μc = 0.0 | 114 | 134 |

| V | A = 1446.9, B = 455.5, C = 346.7 | μa = 2.6, μb = 0.9, μc = 0.0 | 200 | 196 |

| VI | A = 1447.7, B = 451.6, C = 344.8 | μa = 2.7, μb = 3.2, μc = 0.0 | 213 | 218 |

| VII | A = 2007.9, B = 373.9, C = 316.2 | μa = 5.3, μb = 1.5, μc = 0.0 | 299 | 310 |

| VIII | A = 2014.2, B = 371.4, C = 314.4 | μa = 5.6, μb = 3.5, μc = 0.0 | 313 | 329 |

Data sourced from Juárez et al. (2022). rsc.org

Metabolism and Bioavailability Studies of Propyl 3 3,4 Dihydroxyphenyl Acrylate in Pre Clinical Research

In Vitro Metabolic Pathways in Liver Microsomes and Cellular Models

In vitro metabolic studies are essential for elucidating the enzymatic processes that a compound undergoes, with liver microsomes being a primary tool as they contain a high concentration of drug-metabolizing enzymes. springernature.comnih.govspringernature.com For propyl 3-(3,4-dihydroxyphenyl)acrylate, the primary expected metabolic pathway is hydrolysis of the ester bond.

The metabolism of most xenobiotics occurs in the liver, where enzymes convert them into more water-soluble forms to facilitate their excretion. springernature.com This process is broadly divided into Phase I and Phase II reactions. Phase I reactions, which include oxidation, reduction, and hydrolysis, are often mediated by cytochrome P450 (CYP450) enzymes found in liver microsomes. springernature.comunl.edu Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione (B108866). springernature.com

Expected In Vitro Metabolic Reaction for this compound:

| Substrate | Primary Metabolic Reaction | Primary Metabolites | Enzyme Family |

| This compound | Ester Hydrolysis | Caffeic Acid, Propan-1-ol | Carboxylesterases |

This initial hydrolysis would be followed by the further metabolism of caffeic acid, which has been studied more extensively. In vitro models using rat liver microsomes have indicated that CYP450 enzymes play a role in the biotransformation of caffeic acid derivatives. researchgate.net

Metabolite Identification and Characterization in Non-Human Biological Systems

Following the administration of a compound to animal models, the identification of metabolites in biological fluids and tissues provides a comprehensive picture of its metabolic fate. Although no studies have specifically identified the metabolites of this compound in non-human biological systems, research on other caffeic acid esters and caffeic acid itself offers significant insights into the likely metabolites.

A study on bornyl caffeate in rats identified a total of 30 metabolites, with the primary metabolic pathways being hydrolysis, reduction, oxidation, glucuronidation, sulfation, O-methylation, and glycine conjugation. nih.gov Given the structural similarities, it is reasonable to predict that this compound would undergo a comparable metabolic cascade following the initial hydrolysis to caffeic acid.

The primary metabolite, caffeic acid, is known to undergo extensive metabolism in rats. A study identified 21 metabolites of caffeic acid, with the main biotransformation pathways being hydrogenation, hydroxylation, methylation, sulfonation, glucuronidation, and acetylation. ajol.info

Predicted Metabolites of this compound in Rats (based on caffeic acid and bornyl caffeate metabolism):

| Parent Compound | Primary Metabolite | Secondary Metabolites of Caffeic Acid |

| This compound | Caffeic Acid | Ferulic acid (O-methylation), Isoferulic acid (O-methylation), Dihydrocaffeic acid (reduction), Caffeic acid glucuronide (glucuronidation), Caffeic acid sulfate (sulfation) |

Investigation of Absorption and Distribution in Animal Models for Research Purposes

Pharmacokinetic studies in animal models are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. While specific pharmacokinetic data for this compound are scarce, studies on related compounds can provide a general understanding.

Research on another propyl ester, propyl anthranilate, in rats indicated rapid absorption, primarily from the stomach. nih.gov The unchanged ester was detected in the blood, suggesting that not all of the compound is immediately hydrolyzed in the gastrointestinal tract or during first-pass metabolism. nih.gov The distribution of radioactivity following administration of the radiolabeled compound was measured in various organs. nih.gov

A study on bornyl caffeate in rats showed a time to peak plasma concentration (Tmax) of 0.53 hours and a maximum plasma concentration (Cmax) of 409.33 ng/mL after oral administration. nih.gov This suggests rapid absorption of this caffeic acid ester. The pharmacokinetic profile of bornyl caffeate was found to fit a three-compartment open model. nih.gov

The absorption of caffeic acid itself has been studied, with absorption beginning in the stomach and continuing in the small intestine. nih.gov

Comparative Pharmacokinetic Parameters of Related Compounds in Rats:

| Compound | Tmax (hours) | Cmax (ng/mL) | Key Findings |

| Bornyl Caffeate | 0.53 | 409.33 | Rapid absorption and fitting a three-compartment model. nih.gov |

| N-propyl Caffeamide | - | - | Intravenous administration showed an elimination half-life of approximately 235 minutes. nih.gov |

| Propyl Anthranilate | - | - | Rapid absorption mainly from the stomach, with unchanged ester found in the blood. nih.gov |

These findings suggest that this compound is likely to be rapidly absorbed following oral administration, with the ester bond being partially hydrolyzed pre-systemically and systemically. The distribution would then involve both the parent compound and its primary metabolite, caffeic acid.

Potential Research Applications and Emerging Areas for Propyl 3 3,4 Dihydroxyphenyl Acrylate

Integration into Advanced Research Materials and Functional Polymers

The incorporation of phenolic compounds into polymers is a growing area of research aimed at developing materials with enhanced functionalities. Propyl 3-(3,4-dihydroxyphenyl)acrylate, also known as propyl caffeate, is a promising monomer for the synthesis of such functional polymers due to its inherent antioxidant and adhesive properties.

The 3,4-dihydroxyphenyl (catechol) moiety is inspired by the adhesive proteins of mussels, which exhibit strong underwater adhesion. This has led to the development of polymers containing catechol groups for applications in adhesives, coatings, and hydrogels. mdpi.com For instance, the synthesis of poly(3-acetyl-4-hydroxyphenyl acrylate) and its complexes with metal ions has been reported, demonstrating the potential of acrylate-based polymers with phenolic groups in creating new materials with specific thermal and structural properties. semanticscholar.org

Enzymatic polymerization is emerging as a green and highly specific method for synthesizing polymers. nih.govresearchgate.net Enzymes like laccase and peroxidase can be used to polymerize phenolic compounds, offering a sustainable alternative to conventional chemical polymerization. nih.govelsevierpure.com This approach could be applied to propyl caffeate to create bio-based polymers. The enzymatic synthesis of polyesters from bio-based monomers is an area of active research, with lipases being used for the polymerization of various diacids and diols. mdpi.com A novel chemoenzymatic synthesis of propyl caffeate itself has been developed using lipase-catalyzed transesterification, achieving high yields. nih.gov This suggests the feasibility of using enzymes for both the synthesis of the monomer and its subsequent polymerization.

The resulting functional polymers could find use in a variety of advanced applications. The antioxidant properties of the catechol group could be harnessed in the development of materials resistant to oxidative degradation. Furthermore, the adhesive characteristics imparted by the catechol moiety make these polymers attractive for creating advanced adhesives and coatings, potentially for biomedical applications or for packaging materials with anti-adhesive properties. researchgate.netnih.gov

Table 1: Potential Applications of this compound in Functional Polymers

| Application Area | Description | Potential Benefits |

| Adhesives & Coatings | Incorporation into polymer backbones to enhance adhesion to various surfaces, including in wet environments. | Improved bonding strength, water resistance, and biocompatibility. mdpi.comresearchgate.netnih.gov |

| Antioxidant Materials | Use as a monomer or additive in plastics and other materials to prevent degradation from oxidation. | Increased lifespan and stability of materials. |

| Biomedical Hydrogels | Copolymerization with other monomers to form hydrogels for tissue engineering and drug delivery. | Enhanced mechanical properties and bioadhesion. mdpi.com |

| Functional Packaging | Development of packaging materials with active properties, such as oxygen scavenging or antimicrobial surfaces. | Extended shelf-life of packaged goods. |

Development of Analytical Methodologies for Detection and Quantification in Research Samples

Accurate and sensitive analytical methods are crucial for studying the biological activities, pharmacokinetics, and environmental fate of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a primary technique for the analysis of phenolic compounds.

A reversed-phase HPLC (RP-HPLC) method with UV detection is a common approach for the quantification of caffeic acid and its esters. researchgate.netscielo.brijpsonline.com For propyl caffeate, a C18 column would likely be used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727) in a gradient or isocratic elution. semanticscholar.orgijpsonline.commdpi.com The UV detector would be set at a wavelength corresponding to the maximum absorbance of the compound, which is expected to be in the range of 280-330 nm for caffeic acid derivatives. nih.govscielo.br The development of such a method would require validation according to international guidelines, including assessment of linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). scielo.brijpsonline.commdpi.comnih.gov

For more complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher selectivity and sensitivity. nih.govugent.benih.gov This technique is particularly useful for analyzing analytes at very low concentrations in samples like plasma or tissue homogenates. nih.govugent.benih.govchemicalbook.com The development of an LC-MS/MS method would involve optimizing the ionization source (e.g., electrospray ionization - ESI) and selecting specific precursor-to-product ion transitions for selective reaction monitoring (SRM), ensuring high specificity and minimizing matrix effects. ugent.benih.gov Given the reactivity of similar compounds like 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), sample stabilization during preparation might be necessary. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of synthesized this compound and for its characterization in various samples. chegg.comrsc.org 1H-NMR and 13C-NMR spectra provide detailed information about the molecular structure, confirming the presence of the propyl group, the acrylate (B77674) moiety, and the dihydroxyphenyl ring. chegg.comrsc.orghmdb.camdpi.commdpi.commdpi.com Chemical suppliers often provide NMR data for their compounds, which can serve as a reference. nih.gov

Table 2: Potential Analytical Methods for this compound

| Analytical Technique | Principle | Application in Research | Key Parameters to Optimize |

| HPLC-UV/DAD | Separation based on polarity, detection by UV absorbance. | Quantification in relatively simple matrices (e.g., reaction mixtures, simple extracts). semanticscholar.orgresearchgate.netnih.govscielo.brijpsonline.commdpi.com | Mobile phase composition, gradient profile, column type, detection wavelength. |

| LC-MS/MS | Separation by HPLC followed by mass-based detection of specific ion transitions. | Trace-level quantification in complex biological samples (plasma, tissues). nih.govnih.govugent.benih.govchemicalbook.com | Ionization source, precursor/product ion selection, collision energy, sample preparation. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural confirmation and purity assessment of the synthesized compound. chegg.comrsc.orghmdb.camdpi.commdpi.commdpi.com | Solvent, magnetic field strength. |

Role as a Chemical Probe for Mechanistic Investigations

The antioxidant and reactive nature of this compound makes it a valuable tool for investigating various biological and chemical processes. Its ability to scavenge free radicals and interact with biological macromolecules allows it to be used as a chemical probe.

One of the primary applications is in the study of oxidative stress. The catechol group can donate hydrogen atoms to neutralize free radicals, thus inhibiting processes like lipid peroxidation. mdpi.comnih.govmdpi.com The antioxidant activity of similar phenolic compounds, such as caffeic acid and propyl gallate, has been studied in various models, including their ability to protect against cellular damage induced by reactive oxygen species (ROS). researchgate.netmdpi.comnih.govnih.gov Propyl caffeate could be used as a probe to investigate the mechanisms of lipid peroxidation and to screen for other potential antioxidants. mdpi.comnih.gov The cellular antioxidant activity (CAA) assay, which uses a fluorescent probe to measure the reduction of intracellular ROS, is a relevant method for evaluating the protective effects of such compounds in a cellular context. researchgate.netnih.gov

Furthermore, the acrylate moiety of this compound can potentially undergo Michael addition reactions with nucleophilic residues in proteins, such as cysteine. This reactivity allows the compound to be used as a probe to identify and study the function of specific proteins involved in cellular signaling pathways. For instance, caffeic acid phenethyl ester (CAPE) has been shown to modulate the activity of transcription factors like NF-κB by interacting with their thiol groups. mdpi.com Propyl caffeate could be similarly employed to investigate the role of specific enzymes or regulatory proteins in various disease models. researchgate.net By studying the inhibition of enzymes, researchers can gain insights into their catalytic mechanisms and identify potential targets for drug development. researchgate.net

Table 3: this compound as a Chemical Probe

| Area of Investigation | How it is Used | Mechanistic Insights Gained |

| Oxidative Stress | As an antioxidant to inhibit free radical-mediated processes. | Understanding the mechanisms of lipid peroxidation and the protective effects of phenolic compounds. mdpi.comnih.govmdpi.com |

| Enzyme Inhibition | To interact with and modulate the activity of specific enzymes. | Elucidating enzyme catalytic mechanisms and identifying potential drug targets. researchgate.net |

| Cellular Signaling | To covalently modify proteins and study the functional consequences. | Investigating the role of specific proteins in signaling pathways related to inflammation and other cellular processes. mdpi.com |

Future Directions in Synthetic Biology and Biotechnology Research Related to Caffeic Acid Esters

The fields of synthetic biology and metabolic engineering offer exciting opportunities for the sustainable production and diversification of caffeic acid esters, including this compound.

A major focus of current research is the development of microbial cell factories for the production of caffeic acid and its derivatives from simple, renewable feedstocks like glucose. acs.orgresearchgate.netnih.govnih.gov This involves engineering the metabolic pathways of microorganisms such as Escherichia coli and Saccharomyces cerevisiae. nih.govacs.orgresearchgate.netnih.govnih.govacs.orgfrontiersin.org Key strategies include the introduction of heterologous genes from plants and other organisms to create novel biosynthetic pathways, the optimization of enzyme expression, and the elimination of competing metabolic pathways to increase product yield. nih.govnih.govacs.orgresearchgate.netnih.govnih.govfrontiersin.org Recent breakthroughs have led to significant increases in the titers of caffeic acid produced by engineered microbes, laying the foundation for the biosynthesis of a wide range of caffeic acid esters. acs.orgnih.govnih.gov

Future research will likely focus on expanding the diversity of caffeic acid esters that can be produced through synthetic biology. This can be achieved by introducing and engineering enzymes with different substrate specificities, such as acyltransferases that can utilize a variety of alcohol substrates, including propanol (B110389). frontiersin.org The development of biosensors that can detect specific metabolites within the cell will enable dynamic control of metabolic pathways, allowing for the optimization of production in real-time. researchgate.netresearchgate.net

The engineered phenylpropanoid pathways can also be harnessed for the production of novel polymers and materials. acs.org By co-expressing the biosynthetic pathway for propyl caffeate with polymerizing enzymes within the same microbial host, it may be possible to develop "one-pot" systems for the production of functional biopolymers. This integrated approach would represent a significant advancement in sustainable manufacturing.

Table 4: Future Research Directions for Caffeic Acid Esters in Biotechnology

| Research Area | Key Objectives | Potential Impact |

| Metabolic Engineering | Increase the microbial production of caffeic acid and its esters from renewable resources. acs.orgresearchgate.netnih.govnih.gov | Sustainable and cost-effective production of valuable chemicals. |

| Synthetic Biology | Engineer novel biosynthetic pathways to create a diverse range of caffeic acid esters with unique properties. frontiersin.orgresearchgate.netresearchgate.net | Access to new molecules for pharmaceutical and materials science applications. |